2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound (CAS: 577695-23-9; synonyms: ZINC2381224, STL003738) is a triazole-based acetamide derivative featuring a 3,4-dimethoxyphenyl substituent on the 1,2,4-triazole ring and a 2,4-dimethylphenyl group on the acetamide moiety . Its synthesis likely follows established routes for triazole acetamides, involving condensation of thiol-containing intermediates with halogenated acetamides under basic conditions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-5-7-15(13(2)9-12)22-18(26)11-29-20-24-23-19(25(20)21)14-6-8-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAADCDFLYFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Pharmacokinetics
The presence of functional groups such as amine and sulfanyl groups may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Further experimental studies are needed to elucidate these effects.
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H23N5O3S
- Molecular Weight : 403.49 g/mol
- CAS Number : 577695-23-9
The compound features a triazole ring which is known for its ability to interact with various biological targets. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both bacterial and fungal strains:
- Bacterial Activity : Studies indicate that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this triazole have shown Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Triazoles are also recognized for their antifungal properties. The compound has been evaluated against various fungi, showing promising results comparable to established antifungal agents .
Anticancer Activity
Triazole derivatives have been investigated for their anticancer potential. The compound has been reported to exhibit cytotoxic effects against several cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of metabolic pathways essential for cancer cell survival .
In vitro studies have highlighted its potential as a lead compound in the development of novel anticancer therapies.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical cellular processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases .
- Metabolic Enzymes : Some studies have indicated that similar compounds can inhibit enzymes related to metabolic pathways, providing a basis for further exploration in metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the molecular structure can significantly affect their potency and selectivity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased lipophilicity and improved membrane permeability |
| Variation in phenyl substituents | Altered binding affinity towards biological targets |
| Sulfanyl group presence | Enhanced interaction with thiol-containing enzymes |
Case Studies
- Antimicrobial Study : A study conducted on a series of triazole compounds revealed that those with similar structures exhibited MIC values lower than traditional antibiotics against resistant bacterial strains . This highlights the potential application of this compound in treating antibiotic-resistant infections.
- Anticancer Evaluation : In vitro assays using various cancer cell lines showed that compounds with a triazole scaffold induced significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations . This suggests that modifications to the existing structure may yield even more potent anticancer agents.
- Enzyme Inhibition Research : A recent investigation into enzyme inhibition by triazole derivatives indicated that certain modifications could enhance their efficacy as AChE inhibitors, suggesting therapeutic potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Anti-Inflammatory and Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Substitution with furan and electron-withdrawing groups (e.g., nitro, chlorine) showed anti-exudative activity comparable to diclofenac (10 mg/kg dose). The target compound’s 3,4-dimethoxy groups likely enhance anti-inflammatory effects by stabilizing interactions with COX-2 or phospholipase A2 .
- N-(3,4-dimethoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide (): Pyridyl substitution demonstrated moderate activity, suggesting that the target compound’s phenyl-methoxy groups optimize steric and electronic compatibility with inflammatory targets .
Reverse Transcriptase Inhibition
- Hydroxyphenyl-substituted triazoles (e.g., AM31, AM33 in ): These compounds exhibited nanomolar-range inhibition constants (Kᵢ) against HIV-1 reverse transcriptase due to hydrogen bonding with catalytic residues.
Data Tables
Table 1: Structural and Activity Comparison of Selected Triazole Acetamides
Table 2: Physicochemical Properties
Research Findings and Implications
- Anti-Inflammatory Potential: The target compound’s 3,4-dimethoxy groups likely enhance binding to inflammatory mediators like prostaglandins, as methoxy substituents are known to stabilize π-π stacking in COX-2 inhibitors .
- Druglikeness : With a LogP of 3.8, the compound balances lipophilicity and solubility, suggesting favorable oral bioavailability compared to more polar analogs (e.g., AM31, LogP = 2.5) .
- Synthetic Accessibility : Analogous routes (e.g., ) indicate scalable synthesis, though purification of the dimethylphenyl acetamide may require chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
